[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1374509-46-2
VCID: VC4137901
InChI: InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1
SMILES: C1C(C1C2=CC=CO2)CN
Molecular Formula: C8H11NO
Molecular Weight: 137.182

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine

CAS No.: 1374509-46-2

Cat. No.: VC4137901

Molecular Formula: C8H11NO

Molecular Weight: 137.182

* For research use only. Not for human or veterinary use.

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine - 1374509-46-2

Specification

CAS No. 1374509-46-2
Molecular Formula C8H11NO
Molecular Weight 137.182
IUPAC Name [(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine
Standard InChI InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1
Standard InChI Key BLCMHHXNGQBHQM-NKWVEPMBSA-N
SMILES C1C(C1C2=CC=CO2)CN

Introduction

Structural and Stereochemical Profile

Molecular Identity

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine (CAS 1374509-46-2) possesses the molecular formula C₈H₁₁NO and a molecular weight of 137.182 g/mol. Its IUPAC name, [(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine, reflects the trans-configuration of the cyclopropane ring and the furan substituent at the C2 position. The stereochemistry is confirmed by its Standard InChIKey (BLCMHHXNGQBHQM-NKWVEPMBSA-N), which encodes the absolute (1R,2R) configuration.

Table 1: Comparative Structural Features of Related Cyclopropylmethanamines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamineC₈H₁₁NO137.182Furan ring at C2
[(1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl]methanamineC₁₂H₁₅NO189.25Benzofuran ring with saturated linkage

The furan ring introduces electron-rich aromaticity, while the cyclopropane’s strain enhances reactivity, enabling interactions with hydrophobic enzyme pockets .

Biological Activity and Mechanism

Target Engagement

Preliminary studies suggest [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine interacts with central nervous system (CNS) receptors and enzymatic targets, though specific proteins remain uncharacterized. Its structural similarity to psychoactive compounds implies potential modulation of:

  • Monoamine Transporters: Serotonin or dopamine reuptake inhibition via amine group interactions.

  • GPCRs: Binding to G protein-coupled receptors due to the furan’s aromatic stacking capability .

Neurodegenerative Diseases

The compound’s ability to cross the blood-brain barrier (inferred from low molecular weight) positions it as a candidate for Alzheimer’s or Parkinson’s disease therapeutics, particularly if it inhibits amyloid aggregation or oxidative stress.

Infectious Diseases

Furan derivatives exhibit antimicrobial properties; [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine may disrupt bacterial biofilm formation or viral entry mechanisms.

Applications in Drug Development

Lead Optimization

The compound’s compact structure allows for modular derivatization:

  • Furan Modifications: Introducing electron-withdrawing groups (e.g., nitro) to enhance binding affinity.

  • Cyclopropane Substituents: Expanding the ring or adding halogens to modulate steric effects .

Preclinical Challenges

  • Synthetic Complexity: Enantioselective synthesis of the (1R,2R) configuration requires chiral catalysts or resolving agents, increasing production costs .

  • Metabolic Stability: Cyclopropanes are often metabolized by cytochrome P450 enzymes, necessitating pharmacokinetic studies.

Future Research Directions

Mechanistic Studies

  • Target Deconvolution: Use affinity-based proteomics to identify binding partners.

  • In Vivo Efficacy: Animal models of neurodegeneration or infection to assess therapeutic potential.

Structural Analogues

Exploring derivatives like [(1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl]methanamine (PubChem CID 15858319) could improve metabolic stability while retaining bioactivity .

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